molecular formula C17H23N7O3 B2894408 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide CAS No. 1013768-28-9

2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide

Cat. No. B2894408
CAS RN: 1013768-28-9
M. Wt: 373.417
InChI Key: AAIBMZRJKPVJKO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole and purine. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Purines are biologically significant compounds, found in many natural substances such as nucleic acids .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations .

properties

IUPAC Name

2-[8-(3,5-diethylpyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxopurin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O3/c1-5-10-8-11(6-2)24(20-10)16-19-14-13(22(16)7-3)15(26)23(9-12(18)25)17(27)21(14)4/h8H,5-7,9H2,1-4H3,(H2,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIBMZRJKPVJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)N(C(=O)N3C)CC(=O)N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(3,5-Diethylpyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxopurin-1-yl]acetamide

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